molecular formula C24H26N2O5S B3460606 N~1~,N~2~-bis(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide

N~1~,N~2~-bis(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No. B3460606
M. Wt: 454.5 g/mol
InChI Key: MBFZCQISPFREOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~,N~2~-bis(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as BAY 41-2272, is a chemical compound that belongs to the class of sGC (soluble guanylate cyclase) stimulators. It has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular and pulmonary diseases, as well as cancer.

Mechanism of Action

BAY 41-2272 works by stimulating the activity of sGC, an enzyme that plays a crucial role in regulating the production of cyclic guanosine monophosphate (cGMP), a signaling molecule that regulates various physiological processes. By increasing the production of cGMP, BAY 41-2272 promotes vasodilation, reduces inflammation, and inhibits cell proliferation.
Biochemical and Physiological Effects:
BAY 41-2272 has been shown to have various biochemical and physiological effects in different organs and tissues. It promotes vasodilation by relaxing smooth muscles and increasing blood flow, which helps to reduce blood pressure and improve endothelial function. It also reduces inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, it inhibits platelet aggregation and reduces oxidative stress, which helps to prevent the development of atherosclerosis.

Advantages and Limitations for Lab Experiments

BAY 41-2272 has several advantages for use in laboratory experiments. It is a potent and selective sGC stimulator, which allows for precise control of cGMP production. It also has a long half-life and can be administered orally, which makes it convenient to use in animal studies. However, BAY 41-2272 has some limitations, including its relatively low solubility and stability, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research on BAY 41-2272. One of the areas of interest is its potential therapeutic applications in cancer, particularly in combination with other chemotherapeutic agents. Another area of research is the development of more potent and selective sGC stimulators that can overcome the limitations of BAY 41-2272. Furthermore, the use of BAY 41-2272 in combination with other drugs for the treatment of pulmonary hypertension and other cardiovascular diseases is also an area of active research.

Scientific Research Applications

BAY 41-2272 has been widely studied for its therapeutic potential in various diseases. In cardiovascular diseases, it has been shown to reduce blood pressure, improve endothelial function, and prevent platelet aggregation. In pulmonary diseases, it has been demonstrated to relax airway smooth muscles, improve lung function, and reduce pulmonary hypertension. In cancer, it has been found to inhibit tumor growth and induce apoptosis in cancer cells.

properties

IUPAC Name

2-[N-(benzenesulfonyl)-2-ethoxyanilino]-N-(2-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O5S/c1-3-30-22-16-10-8-14-20(22)25-24(27)18-26(21-15-9-11-17-23(21)31-4-2)32(28,29)19-12-6-5-7-13-19/h5-17H,3-4,18H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBFZCQISPFREOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN(C2=CC=CC=C2OCC)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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